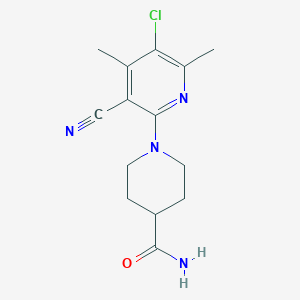
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For example, tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .Wirkmechanismus
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in the breakdown of the incretin hormones, GLP-1 and GIP. By inhibiting DPP-IV, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application in question. As an antidiabetic drug, this compound increases the levels of incretin hormones, which stimulates insulin secretion and reduces glucose levels. As an anti-inflammatory agent, this compound has been found to reduce inflammation in animal models of colitis. As a potential anticancer agent, this compound has been found to inhibit the growth of cancer cells in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide in laboratory experiments include its relatively simple synthesis method, its ability to inhibit DPP-IV activity, and its potential applications as an antidiabetic drug, an anti-inflammatory agent, and a potential treatment for cancer. The limitations of using this compound in laboratory experiments include its potential cytotoxicity, its lack of long-term safety data, and its lack of clinical trials.
Zukünftige Richtungen
For research on 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide include further preclinical studies to assess its safety and efficacy in animal models, clinical trials to assess its safety and efficacy in humans, and further studies to explore its potential applications as an antidiabetic drug, an anti-inflammatory agent, and a potential treatment for cancer. Additionally, further research is needed to explore the mechanism of action of this compound and to identify additional potential applications.
Synthesemethoden
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridin-2-yl piperidine-4-carboxylic acid with anhydrous ammonia in the presence of a base such as sodium hydroxide. This reaction yields the salt of the acid, which is then reacted with anhydrous hydrogen chloride to yield the free acid form of this compound. Finally, the acid is reacted with an amine such as N-methyl-2-pyrrolidone to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide has been studied for its potential use as an antidiabetic drug, an anti-inflammatory agent, and a potential treatment for cancer. In preclinical studies, this compound has been shown to inhibit DPP-IV activity and reduce glucose levels in diabetic mice. Additionally, this compound has been found to reduce inflammation in animal models of colitis, and has shown potential as an anticancer agent in cell culture studies.
Eigenschaften
IUPAC Name |
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-8-11(7-16)14(18-9(2)12(8)15)19-5-3-10(4-6-19)13(17)20/h10H,3-6H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRCRAKTWAKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459759.png)
![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6459773.png)
![3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459777.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6459794.png)
![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)
![1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459798.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)

![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)